Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate; hydrochloride is a chemical compound categorized under spirocyclic amines, which are significant in pharmaceutical chemistry due to their biological activities. This compound features a unique spiro structure that provides potential for various applications, particularly in medicinal chemistry.
The compound is classified under the International Union of Pure and Applied Chemistry as tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate, with the hydrochloride form being its salt variant. Its CAS number is 1785522-54-4, and it is recognized for its potential as a building block in organic synthesis and drug development. The molecular formula is with a molecular weight of 226.32 g/mol .
The synthesis of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate typically involves multi-step organic reactions. A common method includes the use of readily available starting materials that undergo various transformations such as substitution, addition of protective groups, deprotection, and reduction.
The molecular structure of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate features a spirocyclic framework consisting of two nitrogen atoms incorporated within a nonane ring system.
The chemical reactivity of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate involves several notable reactions:
The mechanism of action for compounds like tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate is often linked to their interactions with biological targets such as enzymes or receptors:
Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate; hydrochloride has several potential applications:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it an important subject of study within medicinal chemistry and organic synthesis fields.
Retrosynthetic disconnection of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hydrochloride reveals two primary synthons: a protected spirocyclic diamine fragment and a hydrochloride salt precursor. The core spiro[2.6]nonane framework is strategically deconstructed into bifunctional linear precursors, typically employing bis(2-haloethyl) ether derivatives (X = Cl, Br, I) and protected 1,2-diamine equivalents. This approach capitalizes on the nucleophilic displacement of halides by amine functionalities to form the strained spirocyclic system. Critical disconnection options include:
Table 1: Retrosynthetic Pathways for Spiro[2.6]nonane Core
Synthon Type | Electrophile | Nucleophile | Key Challenge |
---|---|---|---|
Haloether/Alkylamine | Bis(2-chloroethyl)ether | BocNH-CH₂-CN (protected) | Over-reduction during nitrile conversion |
Dihalide/Ammonia Equivalent | 1,4-Dibromobutane | Ph₂C=NH (imine) | Regioselective bis-alkylation |
The optimal route identified from patent literature employs bis(2-chloroethyl)ether and cyanoacetaldehyde diethyl acetal under phase-transfer conditions (tetrabutylammonium bromide, 0.05-0.15 eq) with iodo metal salts (KI/NaI, 0.05-0.15 eq) in DMF at 70-100°C for 10-24 hours. This generates the bicyclic nitrile intermediate with 82% yield, demonstrating superior efficiency over alternative dihalide approaches limited by poor regiocontrol (<50% yield) [1].
The Boc-protection step is pivotal for preventing undesired side reactions during spiroannulation, particularly N-overalkylation or salt formation. Key considerations include:
Table 2: Boc-Protected Spirocyclic Precursors
Compound | Molecular Formula | Molecular Weight | Storage Conditions |
---|---|---|---|
tert-Butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate | C₁₂H₂₂N₂O₂ | 226.32 | Inert atmosphere, 2-8°C |
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | C₁₁H₂₀N₂O₂ | 212.29 | Sealed in dry, 2-8°C |
Comparative studies indicate that the spiro[2.6] system exhibits enhanced Boc-group stability versus larger ring analogs (e.g., spiro[3.5]nonanes) due to reduced ring strain and steric hindrance around the carbamate nitrogen. This stability facilitates handling during downstream transformations, particularly hydrochloride salt formation [7] [10].
Enantioselective synthesis of diazaspiro[2.6]nonanes remains challenging due to the absence of stereogenic centers in the symmetric parent structure. However, prochiral variants with substituents at C2/C3 positions enable asymmetric induction via:
Table 3: Asymmetric Synthesis Performance Metrics
Method | Catalyst | ee (%) | Yield (%) | Limitation |
---|---|---|---|---|
PTC Alkylation | (S)-Leu-Derived Quaternary Ammonium | 92 | 78 | Requires prochiral substituent |
Enzymatic Resolution | Candida antarctica Lipase B | 85 | 30 | Low yield |
Chiral Phosphoric Acid | (R)-TRIP | 80 | 65 | Scale limitations |
Notably, the unsubstituted diazaspiro[2.6]nonane scaffold lacks inherent chirality, rendering these asymmetric methods primarily applicable to derivatives with stereogenic centers. Computational studies (log P = 1.3, TPSA = 41.57 Ų) confirm minimal conformational bias, supporting the need for chiral auxiliaries or catalysts when enantiopure material is required [5] [6].
Hydrochloride salt formation serves to enhance crystallinity, stability, and aqueous solubility of the spirodiamine API. Critical parameters influencing salt purity and yield include:
Salt formation efficiency is monitored by chloride content titration (target: 99-101% stoichiometry) and DSC analysis to confirm absence of hydrated species. The hydrochloride salt exhibits superior storage stability (>24 months at 25°C/60% RH) compared to mesylate or tosylate derivatives, which exhibit deliquescence under high humidity [5] [6] [8].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: